molecular formula C5H4BNO2S B8248143 (4-Cyanothiophen-3-yl)boronic acid

(4-Cyanothiophen-3-yl)boronic acid

Cat. No.: B8248143
M. Wt: 152.97 g/mol
InChI Key: ZNNDMPYROYPFDP-UHFFFAOYSA-N
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Description

(4-Cyanothiophen-3-yl)boronic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of the dihydroxyboryl group in this compound adds unique properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanothiophen-3-yl)boronic acid can be achieved through various synthetic routes. One common method involves the reaction of thiophene-3-carbonitrile with boronic acid derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(4-Cyanothiophen-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Cyanothiophen-3-yl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Cyanothiophen-3-yl)boronic acid involves its interaction with specific molecular targets. The dihydroxyboryl group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyanothiophen-3-yl)boronic acid is unique due to the presence of the dihydroxyboryl group, which imparts specific reactivity and binding properties. This makes it valuable for applications in organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

(4-cyanothiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO2S/c7-1-4-2-10-3-5(4)6(8)9/h2-3,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDMPYROYPFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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